[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl] 4-oxopentanoate
Overview
Description
[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl] 4-oxopentanoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as acetyloxy and oxopentanoate, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl] 4-oxopentanoate typically involves multiple steps, starting from readily available precursors. The process may include:
Esterification: The formation of ester bonds through the reaction of carboxylic acids with alcohols in the presence of acid catalysts.
Aldol Condensation: A reaction between aldehydes or ketones with a carbonyl compound to form β-hydroxy aldehydes or ketones, followed by dehydration to yield α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and acetylation processes, utilizing continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl] 4-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy groups, where nucleophiles such as amines or thiols replace the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like pyridine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl] 4-oxopentanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl] 4-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, [3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl] 4-oxopentanoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl] 4-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O7/c1-15(24)4-11-23(27)30-22-13-19(12-21(14-22)29-17(3)26)6-5-18-7-9-20(10-8-18)28-16(2)25/h5-10,12-14H,4,11H2,1-3H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLPGXAHAQDWEJ-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)OC1=CC(=CC(=C1)OC(=O)C)C=CC2=CC=C(C=C2)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CCC(=O)OC1=CC(=CC(=C1)OC(=O)C)/C=C/C2=CC=C(C=C2)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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